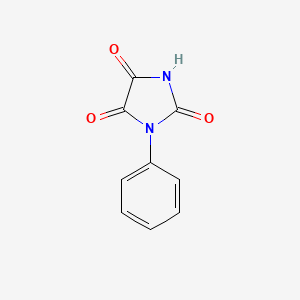

1-Phenylimidazolidine-2,4,5-trione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >28.5 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-phenylimidazolidine-2,4,5-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-7-8(13)11(9(14)10-7)6-4-2-1-3-5-6/h1-5H,(H,10,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVIPDXGMHBJIGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40341949 | |

| Record name | 1-phenylimidazolidine-2,4,5-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49672835 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2211-33-8 | |

| Record name | 1-phenylimidazolidine-2,4,5-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-PHENYL-2,4,5-IMIDAZOLIDINETRIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 1-Phenylimidazolidine-2,4,5-trione

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylimidazolidine-2,4,5-trione, also known as N-phenylparabanic acid, is a heterocyclic compound belonging to the parabanic acid class of molecules. This technical guide provides a comprehensive overview of its chemical properties, including its synthesis, spectral characteristics, and predicted physicochemical parameters. While experimental data for this specific compound is limited in publicly accessible literature, this guide compiles available information and provides context through related compounds. The potential for derivatives of parabanic acid to exhibit biological activity makes this class of compounds an area of interest for further investigation in drug discovery and development.

Chemical Identity and Physical Properties

This compound is a derivative of imidazolidine-2,4,5-trione (parabanic acid) where a phenyl group is attached to one of the nitrogen atoms.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₆N₂O₃ | PubChem[1] |

| Molecular Weight | 190.16 g/mol | Stenutz[2] |

| CAS Number | 2211-33-8 | Stenutz[2] |

| Predicted logP | 0.60 | Stenutz[2] |

| Monoisotopic Mass | 190.03784 Da | PubChemLite[3][4] |

Synthesis

A common synthetic route to N-substituted parabanic acids involves the reaction of a corresponding urea derivative with oxalyl chloride. While a specific detailed protocol for this compound is not explicitly detailed in the searched literature, a general procedure can be inferred.

General Experimental Protocol: Synthesis of N-Substituted Parabanic Acids

The following protocol is a generalized procedure based on the synthesis of related parabanic acid derivatives and should be adapted and optimized for the specific synthesis of this compound.

dot

Materials:

-

Phenylurea

-

Oxalyl chloride

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran, dichloromethane)

-

Inert gas atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere, dissolve phenylurea in an anhydrous aprotic solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of oxalyl chloride in the same anhydrous solvent to the stirred solution of phenylurea via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the solvent is typically removed under reduced pressure.

-

The crude product is then purified, usually by recrystallization from a suitable solvent or by column chromatography.

Spectral Data

Detailed experimental spectral data for this compound are not consistently available in the public domain. The following represents predicted data and information from related compounds.

Mass Spectrometry

Predicted mass spectral data for this compound is available.

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 191.04512 | 136.8 |

| [M+Na]⁺ | 213.02706 | 146.5 |

| [M-H]⁻ | 189.03056 | 140.2 |

| [M]⁺ | 190.03729 | 134.6 |

| [M]⁻ | 190.03839 | 134.6 |

| Data sourced from PubChemLite[3][4]. CCS stands for Collision Cross Section. |

NMR Spectroscopy

Specific, experimentally confirmed ¹H and ¹³C NMR spectra for this compound are not available in the searched literature. For reference, the NMR data of a related compound, 1-phenylurea, shows aromatic proton signals between δ 7.19 and 7.61 ppm.[5]

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not available in the searched results. However, one would expect to observe characteristic strong carbonyl (C=O) stretching vibrations in the region of 1700-1800 cm⁻¹, typical for cyclic imides.

Reactivity and Potential Applications

The chemistry of parabanic acid and its derivatives is characterized by the reactivity of the imide functional groups. The carbonyl groups are susceptible to nucleophilic attack, and the N-H proton can be deprotonated under basic conditions.

While specific biological activities for this compound are not well-documented, the broader class of parabanic acid derivatives has been investigated for various therapeutic applications. N-substituted parabanic acid derivatives have been explored as potential antitumor and antiepileptic agents.[5] This suggests that this compound and its analogs could serve as scaffolds for the development of novel therapeutic agents.

dot

References

- 1. A Spirocyclic Parabanic Acid Masked N-Heterocyclic Carbene as Thermally Latent Pre-Catalyst for Polyamide 6 Synthesis and Epoxide Curing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound [stenutz.eu]

- 3. PubChemLite - this compound (C9H6N2O3) [pubchemlite.lcsb.uni.lu]

- 4. 2,4,5-Triphenylimidazole(484-47-9) 1H NMR [m.chemicalbook.com]

- 5. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to the Molecular Structure of 1-Phenylimidazolidine-2,4,5-trione

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylimidazolidine-2,4,5-trione, a member of the parabanic acid class of compounds, is a heterocyclic molecule of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its molecular structure, synthesis, and potential biological activities, drawing upon available data for the compound and its close analogs. While direct experimental data on the three-dimensional structure and specific biological pathways of this compound are not extensively available in the current literature, this document consolidates known information and presents a framework for future research.

Molecular Structure

This compound is characterized by a central five-membered imidazolidine ring system with three carbonyl groups and a phenyl substituent at the 1-position.

Table 1: Molecular Identifiers and Properties

| Property | Value | Source |

| Molecular Formula | C₉H₆N₂O₃ | [1][2] |

| Molecular Weight | 190.16 g/mol | [2] |

| Canonical SMILES | C1=CC=C(C=C1)N2C(=O)C(=O)NC2=O | [1] |

| InChIKey | AVIPDXGMHBJIGG-UHFFFAOYSA-N | [1][2] |

| CAS Number | 2211-33-8 | [2] |

Spectroscopic Data

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Peaks and Characteristics |

| ¹H NMR | Aromatic protons of the phenyl group would appear in the downfield region (approx. 7.2-7.6 ppm). The N-H proton of the imidazolidine ring would likely be a broad singlet, with its chemical shift dependent on solvent and concentration. |

| ¹³C NMR | Carbonyl carbons would exhibit signals in the highly deshielded region (approx. 150-170 ppm). Aromatic carbons would appear in the typical range of 120-140 ppm. |

| Infrared (IR) | Strong absorption bands corresponding to the C=O stretching of the three carbonyl groups would be prominent in the region of 1700-1800 cm⁻¹. N-H stretching vibrations would be observed around 3200-3400 cm⁻¹. Aromatic C-H and C=C stretching bands would also be present. |

Synthesis

A definitive, published experimental protocol for the synthesis of this compound was not identified in the reviewed literature. However, the synthesis of structurally related N-substituted parabanic acids is well-documented and typically involves the condensation of a substituted urea with oxalyl chloride.[3][4] The following is a representative experimental protocol adapted from the synthesis of a similar compound, 1-phenyl-3-(1,1,3-trioxox-1,3-dihydro-1λ⁶-benzo[d]isothiazol-2-ylmethyl)-imidazolidine-2,4,5-trione.[4]

Proposed Experimental Protocol: Synthesis of this compound

Reaction Scheme:

Materials:

-

N-Phenylurea

-

Oxalyl chloride

-

Triethylamine

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

To a solution of N-phenylurea in anhydrous THF under a nitrogen atmosphere at room temperature, add triethylamine.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Slowly add a solution of oxalyl chloride in anhydrous THF to the reaction mixture.

-

After the addition is complete, reflux the reaction mixture at 60-65 °C for approximately 7 hours.

-

Cool the reaction mixture to room temperature and add additional THF.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel using dichloromethane as the eluent to yield the final product.

Biological Activity and Potential Signaling Pathways

Direct pharmacological screening data for this compound is not available in the public domain. However, the broader class of N-substituted parabanic acid derivatives has been investigated for various biological activities, most notably as anticonvulsant agents.[3] Studies on related compounds have shown efficacy in animal models of epilepsy, such as the subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES) seizure tests.[3]

Given the structural similarity, it is plausible that this compound may also exhibit activity within the central nervous system. A logical workflow for investigating the biological activity of this compound is outlined below.

References

An In-depth Technical Guide to 1-Phenylimidazolidine-2,4,5-trione Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-phenylimidazolidine-2,4,5-trione derivatives and their analogs, focusing on their synthesis, biological activities, and the experimental methodologies used for their evaluation. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological profile, including activities as cholinesterase inhibitors, cannabinoid receptor antagonists, and anticancer agents through the inhibition of enzymes like tyrosyl-DNA phosphodiesterase 1 (TDP1).

Core Synthesis Strategies

The synthesis of this compound and its analogs typically involves the cyclization of a substituted urea with an appropriate dicarbonyl compound or a derivative. A common and effective method is the reaction of N-substituted ureas with oxalyl chloride in the presence of a base like triethylamine. This approach allows for the introduction of various substituents on the imidazolidine ring, enabling the exploration of structure-activity relationships.

Another key synthetic route involves the condensation of an aniline derivative with sodium cyanate to form a phenylurea, which is then cyclized. For instance, substituted phenylureas can be obtained in high yields by reacting the corresponding aniline with sodium cyanate in an acetic acid-water mixture. These phenylureas can then be reacted with reagents like phenylglyoxal to form imidazolidine-2,4-dione derivatives.[1] Further modifications, such as N-alkylation or acylation, can be performed to generate a diverse library of analogs.

Biological Activities and Structure-Activity Relationships

Derivatives of this compound have demonstrated a wide range of biological activities, which are summarized below. The structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the phenyl ring and the imidazolidine core significantly influence the potency and selectivity of these compounds.

Cholinesterase Inhibition

A series of 1-(aryl)-3-[(R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl]imidazolidine-2,4,5-triones has been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease. Several of these compounds have shown potent inhibitory activity, with some being more effective than the standard drug rivastigmine. The SAR studies revealed that the lipophilicity and electronic properties of the substituents on the 1-phenyl ring are crucial for activity. For instance, the compound with a 4-isopropylphenyl group at the 1-position exhibited the highest inhibitory activity against BChE.

Table 1: Cholinesterase Inhibitory Activity of 1-Aryl-3-[(R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl]imidazolidine-2,4,5-triones

| Compound | R (Substituent on 1-phenyl) | AChE IC50 (µM) | BChE IC50 (µM) |

| 3a | H | 23.5 | 4.87 |

| 3b | 4-F | 19.2 | 3.21 |

| 3c | 4-OCH3 | 28.9 | 6.15 |

| 3d | 4-CH(CH3)2 | 16.6 | 1.66 |

| 3e | 4-Cl | 13.8 | 2.98 |

| 3f | 4-CN | 35.1 | 8.93 |

| 3g | 2,6-di-isopropyl | 15.1 | 10.2 |

| Rivastigmine | (Standard) | 20.7 | 7.8 |

| Galanthamine | (Standard) | 1.9 | 9.5 |

Data sourced from Molecules 2011, 16(9), 7854-7871.

Cannabinoid Receptor Antagonism

Certain 1,3,5-triphenylimidazolidine-2,4-dione derivatives and their thio-isosteres have been identified as potent and selective antagonists or inverse agonists of the human CB1 cannabinoid receptor.[1] This receptor is a promising target for the treatment of obesity, metabolic syndrome, and drug dependence.[1] The affinity for the CB1 receptor is significantly influenced by the substituents on the phenyl rings at positions 1 and 3. For example, 1,3-bis(4-chlorophenyl)-5-phenylimidazolidine-2,4-dione and its 4-bromophenyl analog have shown high affinity for the human CB1 receptor.[1]

Table 2: CB1 Receptor Affinity of Substituted 1,3,5-Triphenylimidazolidine-2,4-diones

| Compound | X1 (Substituent on 1-phenyl) | X2 (Substituent on 3-phenyl) | Ki (nM) for hCB1 |

| 23 | 4-Cl | 4-Cl | 1.8 |

| 24 | 4-F | 4-F | 12.3 |

| 25 | 4-Br | 4-Br | 1.6 |

| 26 | 4-I | 4-I | 3.9 |

| 27 | 4-CH3 | 4-CH3 | 14.2 |

| 28 | 4-OCH3 | 4-OCH3 | 55.0 |

Data sourced from Journal of Medicinal Chemistry, 2005, 48(21), 6592-6605.

Anticancer Activity via TDP1 Inhibition

More recently, imidazolidine-2,4,5-triones, along with imidazolidine-2,4-diones and 2-thioxoimidazolidine-4,5-diones based on a dehydroabietylamine scaffold, have been synthesized and identified as effective inhibitors of tyrosyl-DNA phosphodiesterase 1 (TDP1).[2] TDP1 is a DNA repair enzyme and a promising target for anticancer therapy, particularly in combination with topoisomerase I inhibitors.[2] These derivatives have demonstrated TDP1 inhibition in the micromolar range.[2]

Table 3: TDP1 Inhibitory Activity of Dehydroabietylamine-based Imidazolidine Derivatives

| Compound Type | Substituent | TDP1 IC50 (µM) |

| Imidazolidine-2,4-dione | Adamantan-1-yl | 2.15 |

| Imidazolidine-2,4,5-trione | Adamantan-1-yl | 4.95 |

| 2-Thioxoimidazolidine-4,5-dione | Adamantan-1-yl | 0.63 |

| Imidazolidine-2,4-dione | Adamantan-2-yl | 1.87 |

| Imidazolidine-2,4,5-trione | Adamantan-2-yl | 3.24 |

| 2-Thioxoimidazolidine-4,5-dione | Adamantan-2-yl | 0.78 |

Data sourced from Archiv der Pharmazie, 2025, 358(1), e2400801.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are representative experimental protocols for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of 1,3-Disubstituted Imidazolidine-2,4,5-triones

This protocol describes the synthesis of 1,3-substituted imidazolidine-2,4,5-triones from the corresponding disubstituted ureas.

Materials:

-

Disubstituted urea (1.0 eq)

-

Oxalyl chloride (1.2 eq)

-

Triethylamine (2.2 eq)

-

Dichloromethane (DCM), anhydrous

-

n-Hexane

Procedure:

-

Dissolve the disubstituted urea in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add triethylamine to the cooled solution with stirring.

-

Add oxalyl chloride dropwise to the reaction mixture. Maintain the temperature at 0-5 °C.

-

Allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, precipitate the product by adding n-hexane to the reaction mixture.

-

Collect the precipitate by vacuum filtration and wash with cold n-hexane.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., DCM/n-hexane).

-

Dry the final product under vacuum to obtain the pure 1,3-disubstituted imidazolidine-2,4,5-trione.

-

Characterize the product using spectroscopic methods such as 1H NMR, 13C NMR, IR, and mass spectrometry.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to determine the AChE inhibitory activity of compounds.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the test compound solution at various concentrations, and 20 µL of the AChE solution.

-

Incubate the mixture at 37 °C for 15 minutes.

-

Add 10 µL of DTNB solution to each well.

-

Initiate the reaction by adding 10 µL of ATCI solution to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

-

The rate of the reaction is determined by the change in absorbance over time.

-

Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cannabinoid Receptor (CB1) Binding Assay

This is a competitive radioligand binding assay to determine the affinity of test compounds for the CB1 receptor.

Materials:

-

Membrane preparations from cells expressing the human CB1 receptor

-

[3H]CP-55,940 (radioligand)

-

Test compounds

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)

-

Non-specific binding control (e.g., WIN 55,212-2)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

In a reaction tube, combine the cell membrane preparation, [3H]CP-55,940 at a concentration close to its Kd, and the test compound at various concentrations in the assay buffer.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled CB1 ligand (e.g., WIN 55,212-2).

-

Incubate the mixture at 30 °C for 60-90 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the percentage of inhibition of radioligand binding by the test compound at each concentration.

-

Calculate the Ki value (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.

Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibition Assay

This is a fluorescence-based assay to measure the inhibitory activity of compounds against TDP1.

Materials:

-

Recombinant human TDP1 enzyme

-

Fluorogenic TDP1 substrate (e.g., a short oligonucleotide with a 3'-tyrosine linked to a fluorophore and a quencher)

-

Assay buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 1 mM EDTA, 0.01% Tween-20, pH 7.5)

-

Test compounds

-

384-well black microplate

-

Fluorescence plate reader

Procedure:

-

Add the test compound at various concentrations to the wells of the microplate.

-

Add the TDP1 enzyme to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (excitation and emission wavelengths will depend on the specific fluorophore used). The cleavage of the phosphotyrosyl bond by TDP1 separates the fluorophore from the quencher, resulting in an increase in fluorescence.

-

Determine the initial reaction rates from the linear portion of the fluorescence versus time plots.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

The following diagrams illustrate key concepts related to the synthesis and mechanism of action of this compound derivatives.

Caption: General synthesis workflow for this compound derivatives.

Caption: Inhibition of acetylcholinesterase at the cholinergic synapse.

Caption: Antagonism of the Cannabinoid CB1 receptor signaling pathway.

References

Unveiling the Bioactive Potential: A Technical Guide to 1-Phenylimidazolidine-2,4,5-trione and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known biological activities and synthetic methodologies related to 1-Phenylimidazolidine-2,4,5-trione. While direct biological data for this specific compound is limited in publicly accessible literature, this document extrapolates its potential activities based on the demonstrated bioactivities of its close structural analogs. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Synthesis of this compound

The synthesis of this compound, also known as 1-phenylparabanic acid, can be achieved through the reaction of N-phenylurea with oxalyl chloride. A general synthetic workflow is depicted below.

Biological Activities of Imidazolidine-2,4,5-trione Derivatives

While specific bioactivity data for this compound is not extensively reported, numerous derivatives of the imidazolidine-2,4,5-trione core have been synthesized and evaluated for a range of biological activities. These studies suggest that the imidazolidine-trione scaffold can serve as a valuable pharmacophore. The activities of representative analogs are summarized below.

Anti-inflammatory and Analgesic Activity

Certain substituted imidazolidine derivatives have shown promising anti-inflammatory and analgesic properties.[1]

| Compound ID | Substitution Pattern | Anti-inflammatory Activity (% inhibition) | Analgesic Activity (% protection) |

| 3g | 4-[1,3-Bis(2,6-dichlorobenzyl)-2-imidazolidinyl]phenyl-diethylamine | 58.7 | 62.5 |

| 3i | 4-[1,3-Bis(3-hydroxy-4-methoxybenzyl)-2-imidazolidinyl]phenyl-diethylamine | 65.2 | 71.4 |

| 3j | 4-(1,3-Bis(4-methoxybenzyl)-4-methylimidazolidin-2-yl)-phenyl-diethylamine | 61.9 | 66.7 |

| Indomethacin | Standard Drug | 72.5 | 78.6 |

Table 1: Anti-inflammatory and analgesic activities of selected imidazolidine derivatives.[1]

Insecticidal and Fungicidal Activity

Derivatives of phenyl imidazolidin-2-one have been investigated for their potential as agrochemicals, demonstrating notable insecticidal and fungicidal activities.[2]

| Compound ID | R Group on Phenyl Ring | Insecticidal Activity vs. P. xylostella (% mortality at 600 mg/L) | Fungicidal Activity vs. P. capsici (% inhibition at 50 mg/L) |

| 3d | 4-Cl | 65.2 | 82.1 |

| 3f | 2,4-diCl | 86.7 | 75.8 |

| 3h | 4-CF3 | 73.9 | 85.3 |

| DPMF | Lead Compound | 23.0 | - |

Table 2: Insecticidal and fungicidal activities of selected phenyl imidazolidin-2-one derivatives.[2]

Potential Mechanism of Action: A Hypothetical Signaling Pathway

Based on the observed anti-inflammatory activities of its derivatives, this compound could potentially exert its effects through the modulation of key inflammatory signaling pathways, such as the NF-κB pathway. A hypothetical mechanism is illustrated below.

Experimental Protocols for Biological Evaluation

The following are representative experimental protocols for assessing the biological activities of compounds like this compound and its derivatives, based on methodologies described in the literature.[1][2]

In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema)

-

Animal Model: Wistar albino rats of either sex (150-200 g) are used.

-

Grouping: Animals are divided into control, standard (Indomethacin, 10 mg/kg), and test groups (various doses of the compound).

-

Procedure:

-

The initial paw volume of each rat is measured using a plethysmometer.

-

The test compounds or standard drug are administered orally.

-

After 1 hour, 0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the left hind paw.

-

The paw volume is measured again at 1, 2, 3, and 4 hours after carrageenan injection.

-

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

In Vitro Fungicidal Activity (Mycelial Growth Inhibition Assay)

-

Fungal Strains: Pathogenic fungi such as Phytophthora capsici are used.

-

Culture Medium: Potato Dextrose Agar (PDA) is used as the growth medium.

-

Procedure:

-

The test compound is dissolved in a suitable solvent (e.g., DMSO) and added to the molten PDA at various concentrations.

-

The mixture is poured into Petri plates.

-

A mycelial disc (5 mm diameter) from a fresh culture of the fungus is placed at the center of each plate.

-

Plates are incubated at 25 ± 2 °C for a specified period.

-

-

Data Analysis: The diameter of the fungal colony is measured, and the percentage inhibition of mycelial growth is calculated relative to a control (solvent only).

Conclusion and Future Directions

This compound represents a core heterocyclic scaffold with significant potential for derivatization to yield a wide array of biologically active molecules. While direct evidence of its own bioactivity is sparse, the demonstrated anti-inflammatory, analgesic, insecticidal, and fungicidal properties of its analogs underscore the importance of this chemical class in drug discovery and agrochemical research.

Future research should focus on the systematic biological evaluation of this compound itself to establish its intrinsic activity profile. Furthermore, the synthesis and screening of a broader library of its derivatives, guided by structure-activity relationship (SAR) studies, could lead to the identification of novel therapeutic agents and agrochemicals. Elucidation of the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their further development.

References

An In-depth Technical Guide on the Potential Mechanisms of Action of 1-Phenylimidazolidine-2,4,5-trione

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence detailing the mechanism of action for 1-phenylimidazolidine-2,4,5-trione is limited in publicly available scientific literature. This guide, therefore, presents potential mechanisms of action extrapolated from studies on structurally related compounds, specifically derivatives of imidazolidine-2,4-dione and thiazolidin-4-one. The information herein is intended to provide a foundation for future research into the biological activities of this compound.

Introduction

This compound is a heterocyclic organic compound with a molecular formula of C9H6N2O3.[1][2][3] While its specific biological activities are not extensively documented, the imidazolidine-2,4,5-trione core is a privileged scaffold in medicinal chemistry. Derivatives of the closely related imidazolidine-2,4-dione and thiazolidin-4-one structures have demonstrated a wide array of pharmacological effects, suggesting that this compound may also possess significant biological activity. This document will explore potential mechanisms of action based on these related compounds, providing a comprehensive overview of relevant signaling pathways, experimental methodologies, and quantitative data to guide further investigation.

Potential Mechanisms of Action Based on Structurally Related Compounds

The biological activities of imidazolidine and thiazolidine derivatives are diverse, ranging from enzyme inhibition to modulation of cellular signaling pathways. Below are potential mechanisms of action for this compound based on this existing research.

Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition

Derivatives of pyrazolin-5-one, which share structural similarities with the imidazolidine core, are known for their anti-inflammatory, analgesic, and antipyretic effects.[4] These effects are often attributed to the non-selective inhibition of cyclooxygenase (COX) isoenzymes, which are key enzymes in the synthesis of pro-inflammatory prostaglandins.[4]

Potential Signaling Pathway: COX Inhibition

Caption: Potential inhibition of COX enzymes by this compound.

Anticancer Activity via Inhibition of Translation Initiation

Certain derivatives of thiazolidine-2,4-dione and its thione analogs have been identified as inhibitors of translation initiation, a critical process in protein synthesis that is often dysregulated in cancer.[5] These compounds can induce cell growth arrest by depleting intracellular calcium stores and promoting the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α).[5]

Potential Signaling Pathway: Inhibition of Translation Initiation

Caption: Potential pathway for cell growth inhibition via translation initiation.

Modulation of T-Cell Receptor Signaling via Lymphoid-Specific Tyrosine Phosphatase (LYP) Inhibition

Imidazolidine-2,4-dione derivatives have been designed as inhibitors of lymphoid-specific tyrosine phosphatase (LYP), an enzyme that negatively regulates T-cell receptor (TCR) signaling.[6] Inhibition of LYP can enhance T-cell activation, making it a potential therapeutic strategy for autoimmune diseases.[6]

Potential Signaling Pathway: LYP Inhibition

Caption: Potential modulation of T-cell activation through LYP inhibition.

Quantitative Data from Related Compounds

The following table summarizes key quantitative data from studies on biologically active imidazolidine and thiazolidine derivatives. This data can serve as a benchmark for evaluating the potential efficacy of this compound.

| Compound Class | Target | Assay | Key Findings | Reference |

| Imidazolidine-2,4-dione derivatives | Lymphoid-specific tyrosine phosphatase (LYP) | Enzyme inhibition assay | IC50 values ranging from 2.85 to 6.95 µM. The most potent inhibitor showed competitive inhibition with a Ki of 1.09 µM. | [6] |

| Thiazolidine-2,4-dione and -thione derivatives | Translation Initiation | Cell growth assay | GI50 values in the low micromolar range. | [5] |

| Thiazolidine-4-one derivatives | Antioxidant activity | DPPH radical scavenging assay | IC50 values ranging from 9.18 to 32.43 µg/mL, showing more activity than the ascorbic acid standard. | [7] |

| Thiazolidin-4-one sulfonyl derivatives | Antibacterial activity | In-vitro antimicrobial assay | Prominent inhibitory activity against various Gram-positive and Gram-negative bacteria. | [8] |

| Pyrazolin-5-one derivatives | Antioxidant activity | DPPH radical scavenging assay | EC50 value of the most active compound was 0.122 µM. | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to characterize the biological activities of related compounds.

Enzyme Inhibition Assay for LYP

-

Objective: To determine the inhibitory effect of test compounds on LYP activity.

-

Methodology:

-

Recombinant LYP is incubated with the test compound at various concentrations.

-

The reaction is initiated by the addition of a substrate, such as p-nitrophenyl phosphate (pNPP).

-

The rate of p-nitrophenol production is measured spectrophotometrically at 405 nm.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

To determine the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies are performed by measuring the reaction rates at different substrate and inhibitor concentrations.[6]

-

Experimental Workflow: Enzyme Inhibition Assay

Caption: Workflow for determining enzyme inhibitory activity.

Cell-Based Assay for Translation Initiation Inhibition

-

Objective: To assess the effect of test compounds on cell proliferation and translation initiation.

-

Methodology:

-

Tumor cell lines (e.g., Jurkat T cells) are seeded in 96-well plates.

-

Cells are treated with various concentrations of the test compound for a specified period (e.g., 48-72 hours).

-

Cell viability is assessed using a standard method, such as the MTT or SRB assay, to determine the GI50 (concentration for 50% growth inhibition).

-

To confirm the effect on translation initiation, Western blot analysis is performed to measure the phosphorylation status of eIF2α in treated versus untreated cells.[5]

-

Antimicrobial Susceptibility Testing

-

Objective: To determine the minimum inhibitory concentration (MIC) of test compounds against various microbial strains.

-

Methodology:

-

A panel of bacterial and/or fungal strains is cultured in appropriate broth media.

-

The test compound is serially diluted in the broth.

-

A standardized inoculum of the microbial suspension is added to each dilution.

-

The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8][9]

-

Conclusion and Future Directions

While the direct mechanism of action of this compound remains to be elucidated, the extensive research on structurally related imidazolidine and thiazolidine derivatives provides a strong foundation for hypothesizing its potential biological activities. The evidence points towards possible roles in anti-inflammatory, anticancer, and immunomodulatory pathways.

Future research should focus on:

-

In vitro screening: Evaluating the activity of this compound in a broad range of assays, including those for COX inhibition, cytotoxicity against cancer cell lines, and antimicrobial effects.

-

Target identification: Employing techniques such as affinity chromatography or proteomics to identify the specific molecular targets of the compound.

-

In vivo studies: Assessing the efficacy and safety of this compound in relevant animal models of disease based on the in vitro findings.

This systematic approach will be crucial in uncovering the therapeutic potential of this and other related compounds.

References

- 1. This compound [stenutz.eu]

- 2. This compound | C9H6N2O3 | CID 577259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C9H6N2O3) [pubchemlite.lcsb.uni.lu]

- 4. Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of thiazolidine-2,4-dione and 2,4-thione derivatives as inhibitors of translation initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Genesis of a Heterocycle: A Technical Guide to the Discovery and History of 1-Phenylimidazolidine-2,4,5-trione

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylimidazolidine-2,4,5-trione, a key heterocyclic scaffold, has a rich history intertwined with the foundational discoveries of organic chemistry. This technical guide provides an in-depth exploration of its discovery, tracing its origins from the early investigations of uric acid derivatives to the establishment of synthetic methodologies for N-substituted parabanic acids. This document details the key scientific figures, the evolution of synthetic protocols, and the chemical principles that underpin the creation of this important molecule.

Historical Context: The Uric Acid Connection

The story of this compound begins not with its direct synthesis, but with the pioneering work of 19th-century chemists on uric acid and its derivatives. The parent ring system, imidazolidine-2,4,5-trione, is also known by the common name parabanic acid .

The groundwork was laid by the extensive investigations of Justus von Liebig and Friedrich Wöhler into the chemistry of uric acid in the 1830s[1][2][3]. Their meticulous work on the oxidation products of uric acid led to the isolation and characterization of a variety of new organic compounds, including alloxan [4]. Alloxan, a pyrimidine derivative, would prove to be a crucial precursor and conceptual stepping stone in the development of this area of chemistry.

Building upon this foundation, Adolf von Baeyer , a student of Friedrich August Kekulé and a towering figure in organic chemistry, conducted systematic studies of uric acid derivatives, including alloxan and barbituric acid, from the 1860s onwards[4][5][6]. His work was instrumental in elucidating the structures of these complex molecules and in developing the synthetic chemistry of related heterocyclic systems. It was within this fertile scientific environment that the synthesis of N-substituted derivatives of parabanic acid became a logical and achievable goal.

The First Synthesis: A Logical Progression

While a single, definitive publication heralding the "discovery" of this compound is not readily apparent in the historical literature, its first synthesis can be inferred as a logical extension of the established chemistry of the time. The most plausible and documented methods for the formation of the parabanic acid ring involve the condensation of a urea derivative with an oxalyl moiety.

The synthesis of parabanic acid itself was achieved through several routes, including the reaction of urea with diethyl oxalate or oxalyl chloride[7]. The reaction of urea with oxalyl chloride to form oxalyl urea (parabanic acid) is a key example[5][8].

Therefore, the first synthesis of this compound, also known as N-phenylparabanic acid , would have logically followed the reaction of phenylurea with a suitable oxalylating agent.

Key Synthetic Pathways

Two primary synthetic routes, rooted in 19th-century organic chemistry, are recognized for the preparation of N-substituted parabanic acids.

1. From Phenylurea and Diethyl Oxalate: This method involves the condensation of phenylurea with diethyl oxalate in the presence of a base, such as sodium ethoxide.

2. From Phenylurea and Oxalyl Chloride: A more direct approach involves the reaction of phenylurea with oxalyl chloride. This reaction is typically vigorous and proceeds readily to form the cyclic product.

The following diagram illustrates the logical workflow for the synthesis of this compound based on these established methods.

Experimental Protocols

While the precise, originally published experimental details are embedded in the historical literature, the following represents a generalized, modern adaptation of the key synthetic methods.

Synthesis of this compound from Phenylurea and Oxalyl Chloride

Materials:

-

Phenylurea

-

Oxalyl chloride

-

Anhydrous diethyl ether (or other suitable inert solvent)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask with a reflux condenser and drying tube

-

Buchner funnel and filter paper

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve phenylurea in a slight excess of anhydrous diethyl ether.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add an equimolar amount of oxalyl chloride to the stirred solution. The addition should be dropwise to control the exothermic reaction and the evolution of hydrogen chloride gas.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitoring by TLC may be employed).

-

The solid product, this compound, will precipitate from the solution.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain the purified this compound.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₉H₆N₂O₃ |

| Molecular Weight | 190.16 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Approximately 249 °C (decomposes) |

| CAS Number | 577259-83-5 |

Signaling Pathways and Logical Relationships

At present, there are no well-defined signaling pathways directly associated with this compound in the publicly available scientific literature. Its primary historical and ongoing significance lies in its role as a synthetic intermediate and a scaffold for the development of more complex molecules.

The logical relationship in its discovery is a clear progression from the study of natural products to the development of synthetic organic chemistry.

Conclusion

The discovery and synthesis of this compound are not attributable to a single serendipitous event but are the result of a systematic and logical progression of chemical inquiry in the 19th century. The foundational work on uric acid and its derivatives by chemical luminaries provided the necessary knowledge and tools for the targeted synthesis of this N-phenyl substituted parabanic acid. Today, this molecule continues to be a valuable building block in the synthesis of a wide range of organic compounds, a testament to the enduring legacy of the pioneers of organic chemistry.

References

- 1. books.rsc.org [books.rsc.org]

- 2. Justus von Liebig: Great Teacher and Pioneer in Organic Chemistry and Agrochemistry - ChemistryViews [chemistryviews.org]

- 3. Justus von Liebig and Friedrich Wöhler | Science History Institute [sciencehistory.org]

- 4. Alloxan - Wikipedia [en.wikipedia.org]

- 5. The Synthesis of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. US2816140A - Process for the production of oxalyl chloride - Google Patents [patents.google.com]

Spectroscopic Profile of 1-Phenylimidazolidine-2,4,5-trione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available and expected spectroscopic data for the compound 1-Phenylimidazolidine-2,4,5-trione (also known as N-phenylparabanic acid). Due to a lack of readily available, published experimental spectra for this specific molecule, this document combines predicted data with expected spectral characteristics based on its chemical structure and analogy to similar compounds.

Chemical Structure and Properties

Molecular Formula: C₉H₆N₂O₃[1][2]

Molecular Weight: 190.16 g/mol [2]

Structure:

Figure 1: Chemical structure of this compound.

Mass Spectrometry (MS)

| Adduct | Predicted m/z |

| [M+H]⁺ | 191.04512 |

| [M+Na]⁺ | 213.02706 |

| [M-H]⁻ | 189.03056 |

| [M+NH₄]⁺ | 208.07166 |

| [M+K]⁺ | 229.00100 |

| [M]⁺ | 190.03729 |

| [M]⁻ | 190.03839 |

Table 1: Predicted m/z values for various adducts of this compound. Data sourced from PubChem.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for this compound is not currently available in surveyed literature. However, based on the molecular structure, the following table outlines the expected signals in ¹H and ¹³C NMR spectra.

Expected ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.6 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 8.5 - 9.5 | Singlet | 1H | N-H proton |

Table 2: Expected ¹H NMR spectral data for this compound.

Expected ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 125 - 135 | Aromatic carbons (C₆H₅) |

| ~ 155 - 165 | Carbonyl carbons (C=O) |

Table 3: Expected ¹³C NMR spectral data for this compound.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~ 3200 - 3400 | N-H | Stretching |

| ~ 1700 - 1800 | C=O (imide) | Stretching |

| ~ 1600, 1450-1500 | C=C (aromatic) | Stretching |

| ~ 1300 - 1400 | C-N | Stretching |

| ~ 690 - 770 | C-H (aromatic) | Out-of-plane bend |

Table 4: Expected IR absorption bands for this compound.

Experimental Protocols

The following are general methodologies for the spectroscopic analysis of a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire a one-dimensional carbon spectrum. A proton-decoupled experiment is standard.

Infrared (IR) Spectroscopy:

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum in both positive and negative ion modes to observe different adducts.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

Methodological & Application

Application Notes and Protocols: 1-Phenylimidazolidine-2,4,5-trione as a Versatile Reagent in Heterocycle Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylimidazolidine-2,4,5-trione, also known as 1-phenylparabanic acid, is a versatile heterocyclic compound that serves as a valuable building block in organic synthesis. Its unique structural features, including multiple electrophilic carbonyl groups and a reactive imide nitrogen, make it an attractive precursor for the synthesis of a variety of more complex heterocyclic systems. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of novel heterocyclic compounds, with a particular focus on its application in [3+2] cycloaddition reactions to generate spiro-imidazolidinone derivatives. Such derivatives are of significant interest in medicinal chemistry due to their potential as bioactive molecules.

Key Applications

The primary application of this compound and its derivatives in heterocycle synthesis is their participation as dipolarophiles in 1,3-dipolar cycloaddition reactions. The electron-deficient nature of the exocyclic double bond in derivatives of this compound makes them excellent partners for reaction with various 1,3-dipoles, such as nitrile imines. This reaction provides a direct and efficient route to spiro-heterocyclic systems where an imidazolidine-2,4,5-trione ring is fused to another five-membered heterocycle.

Application Note 1: Synthesis of Spiro[imidazolidine-5,5'-[1][2][3]triazolin]-2,4-diones via [3+2] Cycloaddition

This section details the use of this compound derivatives as precursors in the synthesis of novel spiro-triazoline heterocycles. The core reaction involves the in-situ generation of nitrile imines from hydrazonoyl chlorides, which then undergo a [3+2] cycloaddition with a 5-imino derivative of this compound.

Reaction Workflow

The overall workflow for the synthesis of spiro-triazolines from this compound involves two main stages: the synthesis of a reactive 5-imino intermediate and the subsequent cycloaddition reaction.

Caption: General workflow for the synthesis of spiro-triazolines.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting reagent from 1-phenylurea and oxalyl chloride.

Materials:

-

1-Phenylurea

-

Oxalyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA)

-

n-Hexane

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 1-phenylurea (1.0 eq) in anhydrous DCM.

-

Add triethylamine (2.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (1.2 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove any solids.

-

Concentrate the filtrate under reduced pressure to obtain a crude solid.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., DCM/n-hexane) to afford pure this compound.

Protocol 2: Synthesis of 5-Arylimino-1-phenylimidazolidine-2,4,5-trione

This protocol details the aza-Wittig reaction to form the imino derivative necessary for the cycloaddition.

Materials:

-

This compound (from Protocol 1)

-

Substituted Aryl Azide

-

Triphenylphosphine

-

Anhydrous Toluene

Procedure:

-

In a flame-dried flask under nitrogen, dissolve the aryl azide (1.1 eq) and triphenylphosphine (1.1 eq) in anhydrous toluene.

-

Heat the mixture at 50-60 °C until the evolution of nitrogen ceases (typically 1-2 hours), indicating the formation of the aryliminophosphorane.

-

Add this compound (1.0 eq) to the reaction mixture.

-

Reflux the mixture for 3-5 hours, monitoring by TLC.

-

After cooling, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the desired 5-arylimino-1-phenylimidazolidine-2,4,5-trione.

Protocol 3: [3+2] Cycloaddition for the Synthesis of Spiro[imidazolidine-5,5'-[1][2][3]triazolin]-2,4-diones

This protocol describes the final cycloaddition step to form the spiro-heterocycle.

Materials:

-

5-Arylimino-1-phenylimidazolidine-2,4,5-trione (from Protocol 2)

-

Substituted Hydrazonoyl Chloride

-

Triethylamine (TEA)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Dissolve the 5-arylimino-1-phenylimidazolidine-2,4,5-trione (1.0 eq) and the hydrazonoyl chloride (1.1 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

-

Slowly add a solution of triethylamine (1.2 eq) in anhydrous THF dropwise to the reaction mixture at room temperature over a period of 30 minutes.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

After completion, filter the mixture to remove triethylamine hydrochloride.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the pure spiro[imidazolidine-5,5'-[1][2][3]triazolin]-2,4-dione.

Quantitative Data

The following table summarizes typical yields for the synthesis of related spiro-imidazolidinone derivatives based on literature reports for analogous compounds.[1]

| Entry | Dipolarophile | Nitrile Imine Precursor | Product | Yield (%) |

| 1 | 5-(Phenylimino)-1,3-diphenylimidazolidine-2,4-dione | N-phenyl-2-oxopropanehydrazonoyl chloride | Spiro-triazoline derivative | 75 |

| 2 | 5-(4-Chlorophenylimino)-1,3-diphenylimidazolidine-2,4-dione | N-phenyl-2-oxopropanehydrazonoyl chloride | Spiro-triazoline derivative | 82 |

| 3 | 5-(4-Methoxyphenylimino)-1,3-diphenylimidazolidine-2,4-dione | N-phenyl-2-oxopropanehydrazonoyl chloride | Spiro-triazoline derivative | 78 |

| 4 | 5-(Phenylimino)-1,3-diphenylimidazolidine-2,4-dione | N-(4-nitrophenyl)-2-oxopropanehydrazonoyl chloride | Spiro-triazoline derivative | 65 |

Note: Yields are indicative and may vary based on specific substrates and reaction conditions.

Reaction Mechanism

The [3+2] cycloaddition reaction proceeds through a concerted or stepwise pathway involving the nitrile imine as the 1,3-dipole and the exocyclic C=N bond of the 5-arylimino-imidazolidinedione as the dipolarophile.

Caption: Proposed mechanism for the [3+2] cycloaddition.

Future Perspectives and Other Potential Applications

While the [3+2] cycloaddition is a well-documented application for derivatives of this compound, the inherent reactivity of this scaffold suggests its potential in other areas of heterocyclic synthesis. Further research could explore:

-

Reactions with Dinucleophiles: The vicinal carbonyl groups at positions 4 and 5 could potentially react with dinucleophiles like hydrazines, hydroxylamine, and amidines to form fused heterocyclic systems, such as pyrazolo-, isoxazolo-, or pyrimido-imidazolidinones.

-

Multicomponent Reactions: The electrophilic nature of the carbonyl groups makes this compound a potential candidate for multicomponent reactions, enabling the rapid construction of complex molecular architectures.

-

Ring-Opening and Rearrangement Reactions: Under specific conditions, the imidazolidine ring could undergo ring-opening followed by rearrangement to afford other heterocyclic scaffolds.

Detailed protocols for these potential applications are yet to be extensively reported in the literature for this compound itself, presenting an opportunity for further synthetic exploration. Researchers are encouraged to investigate these possibilities, drawing analogies from the known reactivity of related dicarbonyl compounds.

References

Application Notes and Protocols for 1-Phenylimidazolidine-2,4,5-trione Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols and data for the synthesis and potential applications of 1-phenylimidazolidine-2,4,5-trione, also known as N-phenylparabanic acid. This heterocyclic compound serves as a versatile scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities.

I. Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₉H₆N₂O₃ and a molecular weight of 190.16 g/mol .[1][2] Key identifiers and properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₆N₂O₃ | [1] |

| Molecular Weight | 190.16 g/mol | [1] |

| CAS Number | 2211-33-8 | [2] |

| SMILES | O=C1NC(=O)C(=O)N1c2ccccc2 | [1] |

| InChIKey | AVIPDXGMHBJIGG-UHFFFAOYSA-N | [1] |

| LogP (octanol/water) | 0.60 | [1] |

| Monoisotopic Mass | 190.03784 Da | [3] |

II. Experimental Protocols

A. Synthesis of this compound (N-Phenylparabanic Acid)

The synthesis of this compound can be achieved through the condensation of phenylurea with diethyl oxalate or oxalyl chloride. The following protocol is a representative method adapted from procedures for the synthesis of parabanic acid and its derivatives.[4]

Materials:

-

Phenylurea

-

Diethyl oxalate

-

Sodium ethoxide

-

Absolute ethanol

-

Concentrated hydrochloric acid

-

Activated carbon

-

Standard laboratory glassware (round-bottom flask, reflux condenser, stirrer, etc.)

-

Filtration apparatus

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve clean sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

-

Reaction with Phenylurea: To the stirred sodium ethoxide solution, add phenylurea. Stir until the phenylurea has completely dissolved.

-

Addition of Diethyl Oxalate: Slowly add diethyl oxalate to the reaction mixture. A white precipitate of the sodium salt of the product will form immediately. Continue stirring for an additional hour after the addition is complete.

-

Acidification: Cool the reaction mixture and add concentrated hydrochloric acid dropwise to neutralize the base and precipitate the product.

-

Isolation and Purification: Filter the crude product and wash it with a small amount of cold methanol. The filtrate can be concentrated under reduced pressure to recover more product. Recrystallize the crude this compound from hot water with the addition of activated carbon to decolorize the solution.

-

Drying: Collect the crystalline product by filtration and dry it thoroughly.

Expected Yield: Yields for the synthesis of related imidazolidine derivatives are reported to be in the range of 70-74%.[5]

B. Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity. Representative spectroscopic data for related compounds are provided below for comparison.

Table 1: Spectroscopic Data for Imidazolidine-2,4,5-trione Derivatives

| Derivative | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν, cm-1) | Mass Spec (m/z) |

| 1-Phenyl-3-(1,1,3-trioxo-1,3-dihydro-1λ⁶-benzo[d]isothiazol-2-ylmethyl)-imidazolidine-2,4,5-trione | 5.84 (s, 2H, CH₂), 7.4-8.1 (m, 9H, phenyl) | Not explicitly provided | Not explicitly provided | 385 [M⁺] |

| 1,3-Diphenyl-2-thioxoimidazolidine-4,5-dione | Complex multiplets for aromatic protons | Not explicitly provided | Not explicitly provided | Not explicitly provided |

III. Reactions of this compound

The imidazolidine-2,4,5-trione ring is susceptible to various chemical modifications, particularly at the N-3 position.

A. N-Alkylation

The nitrogen atom at the 3-position can be alkylated using various alkylating agents in the presence of a base.

General Protocol for N-Alkylation:

-

Dissolve this compound in a suitable dry solvent (e.g., THF, DMF).

-

Add a base (e.g., triethylamine, sodium hydride) to deprotonate the N-3 nitrogen.

-

Add the desired alkylating agent (e.g., an alkyl halide) and stir the reaction mixture at room temperature or with heating until the reaction is complete (monitored by TLC).

-

Work up the reaction by quenching with water, extracting with an organic solvent, and purifying the product by column chromatography or recrystallization.

IV. Biological and Pharmacological Significance

Derivatives of this compound have been investigated for a variety of biological activities.

Table 2: Reported Biological Activities of Imidazolidine-2,4,5-trione Derivatives

| Biological Activity | Target/Mechanism | Reference |

| Anticonvulsant | Potential modulation of GABA levels.[6] | [6][7] |

| Cannabinoid Receptor Antagonism | Inverse agonism at the CB1 cannabinoid receptor.[8] | [8] |

| Enzyme Inhibition | Inhibition of acetylcholinesterase and butyrylcholinesterase.[2] | [2] |

| Antimicrobial | Activity against various bacterial and fungal strains. | [9] |

V. Visualizations

A. Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and subsequent N-alkylation of this compound.

Caption: General workflow for the synthesis and N-alkylation of this compound.

B. Proposed Anticonvulsant Mechanism of Action

Derivatives of imidazolidine-2,4,5-trione have shown anticonvulsant properties, which are hypothesized to be mediated through the modulation of GABAergic neurotransmission.

Caption: Proposed mechanism for the anticonvulsant activity of imidazolidine-2,4,5-trione derivatives.

References

- 1. This compound [stenutz.eu]

- 2. researchgate.net [researchgate.net]

- 3. PubChemLite - this compound (C9H6N2O3) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Design and synthesis of novel parabanic acid derivatives as anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. farm.ucl.ac.be [farm.ucl.ac.be]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: 1-Phenylimidazolidine-2,4,5-trione as a Versatile Scaffold for Novel Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-Phenylimidazolidine-2,4,5-trione as a foundational chemical structure for the synthesis of novel compounds with potential therapeutic applications. This document includes detailed experimental protocols, quantitative data, and visual diagrams to guide researchers in leveraging this versatile building block.

Introduction

This compound, a derivative of parabanic acid, presents a reactive and adaptable scaffold for the development of new chemical entities. The presence of a reactive secondary amine and multiple carbonyl groups allows for a variety of chemical modifications, making it an attractive starting point for combinatorial chemistry and targeted drug design. The core imidazolidine-2,4,5-trione structure has been identified in compounds exhibiting a range of biological activities, including inhibition of soluble epoxide hydrolase (sEH), which is a key target in the management of hypertension and inflammation.[1]

Synthesis of this compound

The synthesis of the this compound core can be achieved through the condensation of a substituted urea with oxalyl chloride. This method provides a straightforward route to the trione scaffold.

Experimental Protocol: Synthesis of this compound from Phenylurea

This protocol is adapted from the general synthesis of imidazolidine-2,4,5-triones.[2]

Materials:

-

Phenylurea

-

Oxalyl chloride

-

Anhydrous Tetrahydrofuran (THF)

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

-

Rotary evaporator

-

Recrystallization solvents (e.g., ethanol/water)

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an argon inlet, dissolve phenylurea (1 equivalent) in anhydrous THF.

-

Slowly add oxalyl chloride (1.2 equivalents) to the stirred solution at room temperature.

-

After the initial reaction subsides, heat the mixture to reflux (approximately 66°C) and maintain for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Application as a Building Block: Synthesis of Soluble Epoxide Hydrolase (sEH) Inhibitors

This compound can be utilized as a key pharmacophore in the design of potent and water-soluble inhibitors of soluble epoxide hydrolase (sEH). The following protocol describes the synthesis of N-substituted adamantyl imidazolidine-2,4,5-triones, which have shown significant sEH inhibitory activity.[1]

Experimental Protocol: Synthesis of N-Adamantyl Imidazolidine-2,4,5-triones

This protocol outlines the conversion of an N-adamantyl-N'-substituted urea to the corresponding imidazolidine-2,4,5-trione.[1]

Materials:

-

N-Adamantyl-N'-substituted urea (starting material)

-

Oxalyl chloride

-

Anhydrous Tetrahydrofuran (THF)

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

-

Rotary evaporator

-

Column chromatography supplies (silica gel, solvents)

Procedure:

-

Dissolve the starting N-adamantyl-N'-substituted urea (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere.

-

Add oxalyl chloride (1.2 equivalents) dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux (66°C) for 2 hours.

-

Cool the reaction to room temperature and evaporate the solvent in vacuo.

-

Purify the resulting residue by column chromatography on silica gel to afford the desired N-substituted imidazolidine-2,4,5-trione.

Synthetic Workflow for sEH Inhibitors

Caption: Synthetic scheme for N-substituted imidazolidine-2,4,5-triones.

Quantitative Data

The following tables summarize the reaction yields and biological activity of a series of synthesized adamantyl imidazolidine-2,4,5-trione derivatives as sEH inhibitors.[1]

| Compound | R Group | Yield (%) |

| 1a | 4-(trifluoromethoxy)phenyl | 75 |

| 1b | 4-chlorophenyl | 82 |

| 1c | 4-cyanophenyl | 68 |

| 1d | 4-nitrophenyl | 71 |

| 1e | 4-acetylphenyl | 65 |

| 1f | 3-(trifluoromethoxy)phenyl | 78 |

| 1g | 3-chlorophenyl | 85 |

| 1h | 3-cyanophenyl | 70 |

| 1i | 3-nitrophenyl | 73 |

| 1j | 3-acetylphenyl | 67 |

| 1k | Phenyl | 80 |

Table 1: Reaction Yields for the Synthesis of Adamantyl Imidazolidine-2,4,5-trione Derivatives.

| Compound | sEH Inhibition IC₅₀ (nM) |

| 1a | 0.4 |

| 1b | 0.7 |

| 1c | 1.2 |

| 1d | 2.5 |

| 1e | 3.1 |

| 1f | 0.6 |

| 1g | 1.0 |

| 1h | 1.8 |

| 1i | 3.8 |

| 1j | 4.2 |

| 1k | 8400 |

Table 2: In Vitro Inhibitory Activity of Adamantyl Imidazolidine-2,4,5-trione Derivatives against Soluble Epoxide Hydrolase.

Mechanism of Action and Signaling Pathway

Soluble epoxide hydrolase is responsible for the degradation of epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory and vasodilatory properties. By inhibiting sEH, the synthesized imidazolidine-2,4,5-trione derivatives increase the bioavailability of EETs, leading to beneficial downstream effects.

Caption: Inhibition of the sEH pathway by imidazolidine-2,4,5-trione derivatives.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel, biologically active compounds. The straightforward synthesis of the core structure and the potential for diverse functionalization make it an important tool for medicinal chemists and drug discovery professionals. The protocols and data presented here provide a foundation for the exploration of new derivatives with a range of therapeutic applications.

References

Application Notes and Protocols for High-Throughput Screening with 1-Phenylimidazolidine-2,4,5-trione and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a framework for conducting high-throughput screening (HTS) campaigns with 1-phenylimidazolidine-2,4,5-trione and its derivatives. While direct HTS data for this specific molecule is not extensively available in the public domain, the imidazolidine-2,4,5-trione scaffold has been identified in compounds targeting key enzymes in DNA repair and immune signaling pathways. This document outlines protocols for screening against three promising targets: Tyrosyl-DNA Phosphodiesterase 1 (TDP1), Tyrosyl-DNA Phosphodiesterase 2 (TDP2), and Lymphoid-Specific Tyrosine Phosphatase (LYP).

The provided protocols are based on established HTS methodologies for these targets and are intended to serve as a starting point for assay development and execution. Researchers are encouraged to optimize these protocols for their specific instrumentation and compound libraries.

Potential Therapeutic Targets

Tyrosyl-DNA Phosphodiesterase 1 (TDP1) & 2 (TDP2)

TDP1 and TDP2 are critical enzymes in the DNA repair pathway, specifically resolving stalled topoisomerase-DNA covalent complexes.[1][2] Inhibition of TDP1 or TDP2 can potentiate the effects of topoisomerase-targeting anticancer drugs, making them attractive targets for combination cancer therapy.[1][2] Derivatives of imidazolidine-2,4,5-triones have shown inhibitory activity against TDP1 and TDP2, suggesting that this compound and its analogs may also possess such activity.

Lymphoid-Specific Tyrosine Phosphatase (LYP)

LYP, encoded by the PTPN22 gene, is a key negative regulator of T-cell receptor (TCR) signaling.[3][4] A gain-of-function mutation in LYP is strongly associated with an increased risk for several autoimmune diseases, including type 1 diabetes and rheumatoid arthritis.[5][6] Therefore, inhibitors of LYP are being pursued as potential therapeutics for autoimmune disorders. The imidazolidine-2,4-dione scaffold, closely related to the core structure of interest, has been utilized in the development of LYP inhibitors.

Experimental Protocols

High-Throughput Screening for TDP1 Inhibitors using a Fluorescence Polarization (FP) Assay

This protocol is adapted from established fluorescence polarization-based HTS assays for DNA repair enzymes.

Principle: A fluorescently labeled DNA substrate is incubated with the TDP1 enzyme. In the absence of an inhibitor, TDP1 cleaves the fluorescent tag, leading to a decrease in fluorescence polarization. In the presence of an inhibitor, TDP1 activity is blocked, and the fluorescently labeled substrate remains intact, resulting in a high fluorescence polarization signal.

Materials:

-

Recombinant human TDP1 enzyme

-

Fluorescently labeled DNA substrate (e.g., a 14-mer oligonucleotide with a 3'-tyrosyl adduct and a 5'-fluorescein label)